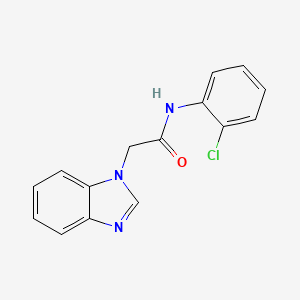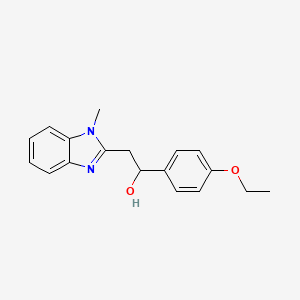
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has shown potential in various scientific research applications. It is a pyrazole-based compound that has been designed to target specific enzymes and pathways involved in various biological processes.
Mechanism of Action
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting specific enzymes and pathways involved in various biological processes. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell division and proliferation. 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide also inhibits the production of inflammatory cytokines by targeting specific signaling pathways. In addition, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to modulate specific neurotransmitter pathways, which can improve cognitive function.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and improve tissue damage. In neurological research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has various advantages and limitations for lab experiments. One advantage is that it has shown potential in various scientific research applications, which makes it a versatile tool for researchers. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study its effects. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects. Another limitation is that it may have off-target effects, which can complicate the interpretation of results.
Future Directions
There are various future directions for 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide research. One direction is to investigate its potential as a cancer therapy, either alone or in combination with other therapies. Another direction is to investigate its potential as an anti-inflammatory therapy, either alone or in combination with other therapies. In addition, further research is needed to fully understand its effects on neurological function and cognitive performance. Finally, more research is needed to investigate its safety and potential side effects in humans.
Synthesis Methods
The synthesis of 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions that start with the reaction of 2-methoxybenzaldehyde and methylhydrazine to form 2-methoxybenzylhydrazine. This intermediate is then reacted with 4-chloro-1-methylpyrazole-5-carboxylic acid to form the final product, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide. The synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has shown potential in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation. In inflammation research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 4-chloro-N-(2-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve cognitive function by targeting specific neurotransmitter pathways.
properties
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-17-12(10(14)8-16-17)13(18)15-7-9-5-3-4-6-11(9)19-2/h3-6,8H,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADCMMFECNHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5489693.png)
![ethyl 2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489699.png)
![N-(2-phenylethyl)-N-(3-pyridinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5489707.png)
![8-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5489712.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-fluorobenzamide](/img/structure/B5489721.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5489735.png)
![2-(3-methylisoxazol-5-yl)-N-[(3-propylisoxazol-5-yl)methyl]acetamide](/img/structure/B5489746.png)
![methyl 4-[(2-chloro-4-fluorobenzoyl)amino]benzoate](/img/structure/B5489754.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5489762.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5489772.png)